Cas no 29305-12-2 (1,3,5-Triazine-2,4,6-triamine,hydrobromide (1:?))

1,3,5-Triazine-2,4,6-triamine hydrobromide (1:?) is a hydrobromide salt derivative of melamine, featuring a stable triazine core with three amine functional groups. This compound is of interest in synthetic chemistry and materials science due to its potential as a precursor for further functionalization or as a building block in supramolecular assemblies. The hydrobromide form enhances solubility in polar solvents, facilitating its use in aqueous or acidic reaction conditions. Its crystalline structure and defined stoichiometry (pending confirmation of the exact hydrobromide ratio) make it suitable for controlled synthesis applications. The compound may also serve as a model system for studying hydrogen-bonded networks or as an intermediate in pharmaceutical or agrochemical research.
1,3,5-Triazine-2,4,6-triamine,hydrobromide (1:?) structure
29305-12-2 structure
Product Name:1,3,5-Triazine-2,4,6-triamine,hydrobromide (1:?)
CAS No:29305-12-2
MF:C3H7BrN6
MW:207.031877756119
CID:258293
PubChem ID:3084502
Update Time:2025-06-11

1,3,5-Triazine-2,4,6-triamine,hydrobromide (1:?) Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4,6-triamine,hydrobromide (1:?)
    • 1,3,5-triazin-1-ium-2,4,6-triamine,bromide
    • Melamine hydrobromide
    • HM 41
    • 1,3,5-Triazine-2,4,6-triamine, hydrobromide (1:?)
    • 29305-12-2
    • 1,3,5-triazin-1-ium-2,4,6-triamine;bromide
    • 1,3,5-Triazine-2,4,6-triamine, hydrobromide
    • 1, 3, 5-triazin-1-ium-2, 4, 6-triamine;bromide
    • MB 92G
    • Inchi: 1S/C3H6N6.BrH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H
    • InChI Key: PVKCVCDTYNNNOG-UHFFFAOYSA-N
    • SMILES: [Br-].[NH+]1C(N)=NC(N)=NC=1N

Computed Properties

  • Exact Mass: 198.9369
  • Monoisotopic Mass: 205.991557
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 89
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118

Experimental Properties

  • Boiling Point: 557.5°Cat760mmHg
  • Flash Point: 325.3°C
  • PSA: 106.78

1,3,5-Triazine-2,4,6-triamine,hydrobromide (1:?) Pricemore >>

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Additional information on 1,3,5-Triazine-2,4,6-triamine,hydrobromide (1:?)

Introduction to 1,3,5-Triazine-2,4,6-triamine,hydrobromide (1:?) and Its Significance in Modern Chemical Biology

1,3,5-Triazine-2,4,6-triamine hydrobromide, with the CAS number 29305-12-2, is a compound of considerable interest in the field of chemical biology. This trimeric structure, characterized by its three amino groups and a central triazine ring system, has garnered attention due to its versatile reactivity and potential applications in pharmaceutical development. The hydrobromide salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug discovery processes.

The 1,3,5-Triazine core is a heterocyclic aromatic compound that serves as a pivotal scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it an attractive building block for designing bioactive molecules. The presence of three amino groups on the triazine ring further expands its synthetic utility, allowing for modifications such as urea linkages or Schiff base formations. These modifications can fine-tune the compound's pharmacophoric features, enabling the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 1,3,5-Triazine derivatives. One notable area of research involves their application as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By designing molecules that specifically target kinase activity, researchers aim to develop treatments that modulate these pathways effectively. The structural framework of 1,3,5-Triazine-2,4,6-triamine hydrobromide provides an excellent platform for such investigations due to its ability to interact with the ATP-binding pockets of kinases.

Moreover, the compound has shown promise in antimicrobial applications. The triazine ring system can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Recent studies have highlighted its efficacy against resistant strains of bacteria by inhibiting key enzymes involved in their survival. This makes 1,3,5-Triazine-2,4,6-triamine hydrobromide a candidate for developing new antibiotics or combination therapies that address the growing challenge of antibiotic resistance.

The synthesis of 1,3,5-Triazine-2,4,6-triamine hydrobromide involves multi-step organic reactions that require precise control over reaction conditions. The hydrobromide salt formation is particularly crucial as it not only improves the compound's handling properties but also enhances its bioavailability in biological systems. Advanced synthetic methodologies have been employed to optimize yields and purity levels. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to construct the triazine core efficiently. These advancements have enabled researchers to explore more complex derivatives with tailored functionalities.

In the realm of drug discovery, 1H NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential techniques for characterizing 1,3,5-Triazine-2,4,6-triamine hydrobromide derivatives. These analytical methods provide insights into the compound's molecular structure and interactions with biological targets. High-resolution NMR studies have revealed detailed information about hydrogen bonding networks and conformational preferences in solution. Similarly, X-ray crystallography has been instrumental in determining the three-dimensional structures of complex derivatives bound to protein targets.

The development of computational tools has further accelerated research in this area. Molecular docking simulations allow researchers to predict how 1H NMR spectroscopy-derived structures interact with potential drug targets. These virtual screening approaches help identify promising candidates for experimental validation significantly reducing the time and cost associated with traditional high-throughput screening methods.

One particularly exciting application lies in materials science, where 1H NMR spectroscopy-derived insights contribute to designing novel polymers with unique properties. The triazine framework can be incorporated into polymer backbones to create materials with enhanced thermal stability or biodegradability properties relevant for biomedical applications such as drug delivery systems.

The future prospects for 1H NMR spectroscopy-derived knowledge are vast, especially considering its role in understanding complex biochemical pathways involving triazines.* As research progresses, more sophisticated derivatives will be synthesized targeting specific diseases or conditions.* The integration of interdisciplinary approaches combining organic chemistry,* biochemistry,* and computational biology will drive innovation.* This holistic perspective ensures that compounds like 1H NMR spectroscopy-derived examples continue to advance our understanding*and treatment*of various health challenges.

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